molecular formula C8H10N4O2 B6617970 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 92146-20-8

2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B6617970
CAS RN: 92146-20-8
M. Wt: 194.19 g/mol
InChI Key: YXJHLBGQXLNXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a chemical compound. It is an intermediate product in the synthesis of the antiviral drug Triazid® .


Synthesis Analysis

The synthesis of “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . The reaction can be optimized by varying conditions such as the reaction medium and the presence of Lewis acid or inorganic additives .


Molecular Structure Analysis

The molecular formula of “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is C8H10N4O2. The structure of this compound is not directly available from the search results.


Chemical Reactions Analysis

The compound “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” can participate in various chemical reactions. For instance, it can form complexes with metallic (II) salts, leading to multidimensional structures with diverse topologies and dimensionality .

Mechanism of Action

While the specific mechanism of action for “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is not directly available from the search results, compounds of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one class have been found to inhibit the SARS-CoV-2 Main protease, suggesting potential antiviral activity .

Safety and Hazards

The compound “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for “2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” could involve further exploration of its potential as an antiviral agent, given its role as an intermediate in the synthesis of the antiviral drug Triazid® and the demonstrated antiviral activity of related compounds .

properties

IUPAC Name

2-ethoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-5(2)4-6(13)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJHLBGQXLNXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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